

A Head-to-Head Battle: Fumagillin vs. Ovalicin in the Inhibition of MetAP2

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Compound of Interest

Compound Name: *Fumigatin*

Cat. No.: *B1202732*

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For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a continuous journey. Methionine aminopeptidase 2 (MetAP2) has emerged as a compelling target in angiogenesis-dependent diseases, including cancer. Two natural products, fumagillin and ovalicin, have been at the forefront of MetAP2 inhibitor development. This guide provides an in-depth, objective comparison of their efficacy, supported by experimental data, to aid in informed research and development decisions.

Both fumagillin, isolated from the fungus *Aspergillus fumigatus*, and ovalicin, derived from *Pseudeurotium ovalis*, are potent, irreversible inhibitors of MetAP2.[1] They exert their inhibitory effect by covalently binding to a key histidine residue (His-231) within the active site of the enzyme, thereby blocking its catalytic function.[2] This inhibition of MetAP2 disrupts downstream processes crucial for endothelial cell proliferation and, consequently, angiogenesis. While structurally related, subtle differences in their chemical makeup can influence their biological activity and potential therapeutic applications.

Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the available quantitative data on the inhibitory potency of fumagillin and ovalicin against MetAP2 and their effects on endothelial cell proliferation. It is important to note that direct side-by-side comparisons of IC50 values in the same study under identical experimental conditions are limited in the published literature. The presented data is compiled from various sources and should be interpreted with this consideration.

Table 1: In Vitro MetAP2 Enzyme Inhibition

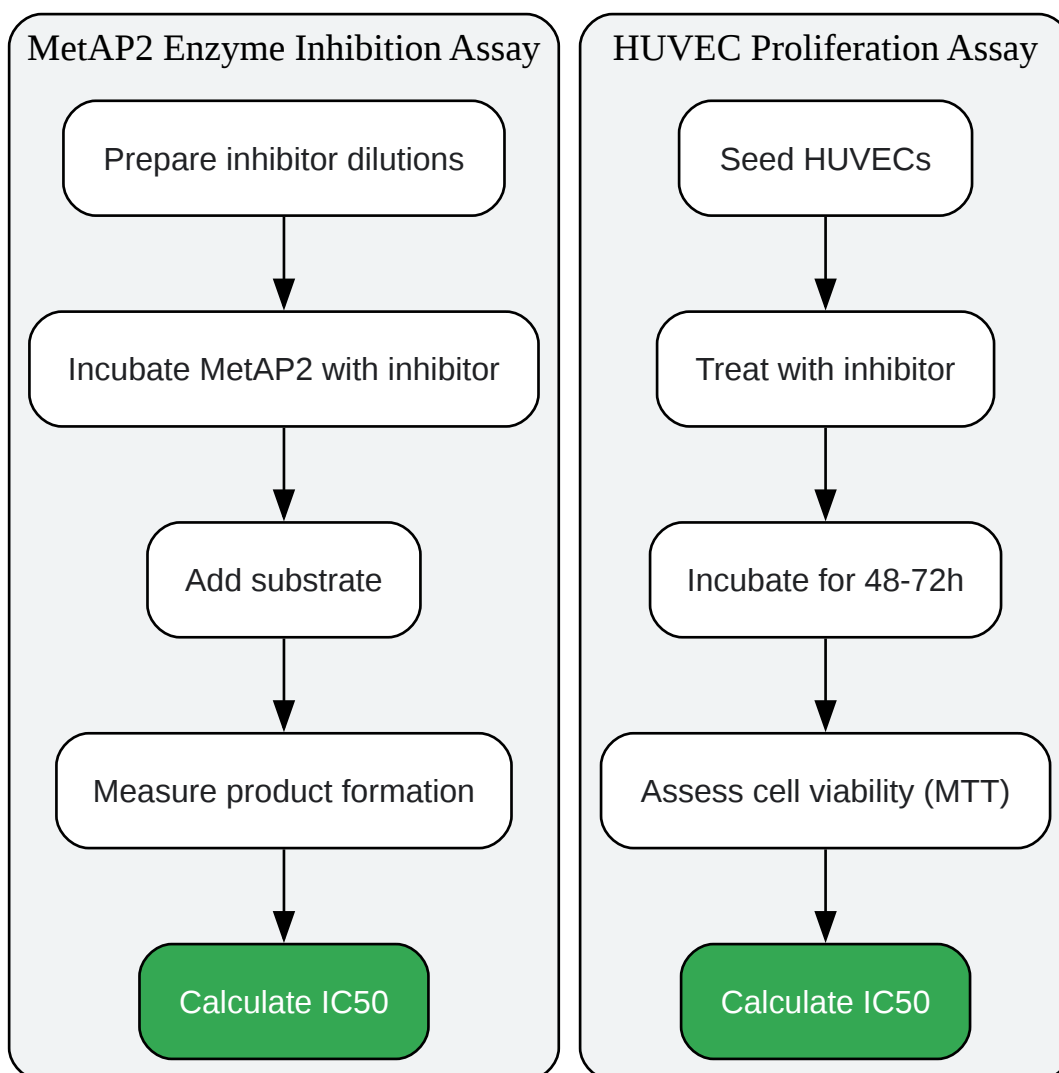
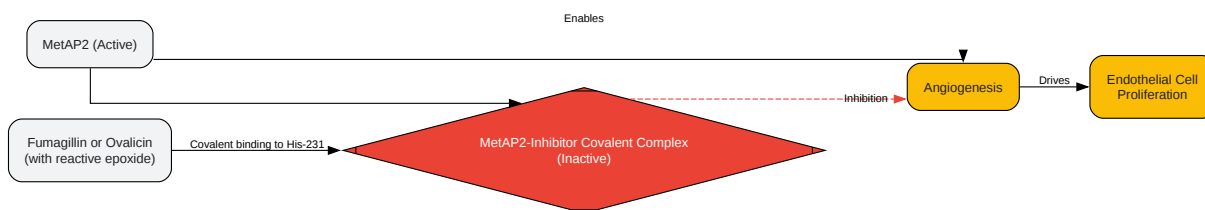
| Compound | Target Enzyme | IC50 / Ki | Assay Conditions | Source |
|------------|--------------------------|-------------------------------------------|-------------------------------------|--------|
| Fumagillin | Recombinant Human MetAP2 | Ki = 60 ± 33 nM | Enzyme inhibition kinetics | [3] |
| Ovalicin | Recombinant Human MetAP2 | More potent than fumagillin (qualitative) | Yeast-based growth inhibition assay | [4] |

Table 2: Endothelial Cell Proliferation Inhibition

| Compound | Cell Line | IC50 | Assay Conditions | Source |
|------------|--------------------------------------------------------------|------------|--------------------------|--------|
| Fumagillin | Human Umbilical Vein Endothelial Cells (HUVEC) | 49 - 94 nM | Cell proliferation assay | [5] |
| Ovalicin | Not explicitly reported in direct comparison with fumagillin | - | - | - |

Mechanism of Action: A Shared Strategy

Fumagillin and ovalicin share a common mechanism of action, acting as irreversible inhibitors of MetAP2. The key event is the covalent modification of the active site histidine residue, His-231. This modification is facilitated by a reactive epoxide group present in both molecules.



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